
(Z)-3-(2,4-dihydroxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(2,4-dihydroxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a conjugated system with hydroxyl groups, which contributes to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2,4-dihydroxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one typically involves the condensation of appropriate aldehydes and ketones under basic conditions. One common method is the Claisen-Schmidt condensation, where 2,4-dihydroxybenzaldehyde reacts with 3-hydroxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an ethanol-water mixture at room temperature, followed by acidification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(2,4-dihydroxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bond in the conjugated system can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(2,4-dihydroxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one is used as a building block for synthesizing more complex molecules. Its conjugated system and hydroxyl groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups. It may also serve as a model compound for studying enzyme-catalyzed reactions involving phenolic substrates.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials that require specific structural features provided by the conjugated system and hydroxyl groups.
Mechanism of Action
The mechanism of action of (Z)-3-(2,4-dihydroxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the conjugated system can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and influence cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2,4-dihydroxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one: The trans isomer of the compound, which may have different reactivity and biological activities.
3-(2,4-dihydroxyphenyl)-1-phenylprop-2-en-1-one: Lacks the hydroxyl group on the phenyl ring, affecting its chemical properties and applications.
3-(2,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one: The hydroxyl group is positioned differently, which can influence its reactivity and interactions with biological targets.
Uniqueness
(Z)-3-(2,4-dihydroxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one is unique due to its specific arrangement of hydroxyl groups and the conjugated system. This structural configuration imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research and industrial applications.
Properties
CAS No. |
5446-83-3 |
|---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
(Z)-3-(2,4-dihydroxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12O4/c16-12-3-1-2-11(8-12)14(18)7-5-10-4-6-13(17)9-15(10)19/h1-9,16-17,19H/b7-5- |
InChI Key |
YDBQXALJOAOTJJ-ALCCZGGFSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)C(=O)/C=C\C2=C(C=C(C=C2)O)O |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)C=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine](/img/structure/B14734972.png)
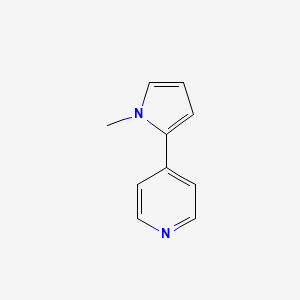
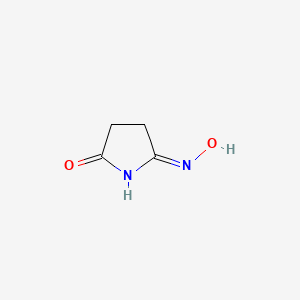

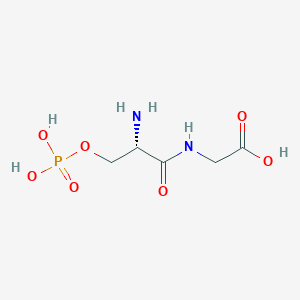
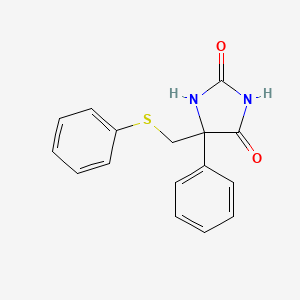
![[4-[[Butan-2-yl-(4-chlorobenzoyl)amino]methyl]phenyl] 3-(trifluoromethyl)benzenesulfonate](/img/structure/B14734998.png)
![[(1S,2S)-2-Hexylcyclopropyl]acetic acid](/img/structure/B14735002.png)
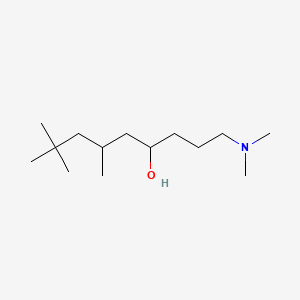
![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735029.png)

![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735048.png)
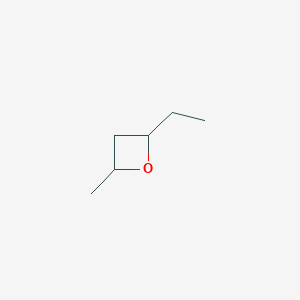
![[2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-oxo-1H-pyridine-3-carboxylate](/img/structure/B14735069.png)
